3-Methyl-2-butene-1-thiol 3-Methyl-2-butene-1-thiol 3-Methyl-2-butene thiol, also known as dimethylallyl mercaptan or fema 3896, belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functional group linked to an alkyl chain. 3-Methyl-2-butene thiol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 3-methyl-2-butene thiol is primarily located in the cytoplasm. 3-Methyl-2-butene thiol exists in all eukaryotes, ranging from yeast to humans. 3-Methyl-2-butene thiol is an amine, leek, and onion tasting compound that can be found in alcoholic beverages and coffee and coffee products. This makes 3-methyl-2-butene thiol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 5287-45-6
VCID: VC21338958
InChI: InChI=1S/C5H10S/c1-5(2)3-4-6/h3,6H,4H2,1-2H3
SMILES: CC(=CCS)C
Molecular Formula: C5H10S
Molecular Weight: 102.2 g/mol

3-Methyl-2-butene-1-thiol

CAS No.: 5287-45-6

VCID: VC21338958

Molecular Formula: C5H10S

Molecular Weight: 102.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-Methyl-2-butene-1-thiol - 5287-45-6

Description

3-Methyl-2-butene-1-thiol, also known as prenyl mercaptan, is a volatile organosulfur compound with the molecular formula C₅H₁₀S and a CAS number of 5287-45-6. It is classified as an alkylthiol, belonging to the broader class of organosulfur compounds . This compound is notable for its presence in various natural products and its use in organic synthesis.

Synthesis and Chemical Reactions

3-Methyl-2-butene-1-thiol can be synthesized through various methods, including the reaction of carbamimidothioic acid with 3,3-dimethylallyl bromide. It undergoes several types of chemical reactions:

  • Oxidation: It can be oxidized by reagents like bromine or iodine to yield disulfides.

  • Reduction: Disulfides formed from oxidation can be reduced back to thiols using zinc and acid.

  • Substitution: It can undergo nucleophilic substitution reactions, particularly with alkyl halides.

Applications and Occurrences

3-Methyl-2-butene-1-thiol is found in various natural products and has applications in organic synthesis. It has been identified in roasted coffee and is also emitted by Cannabis sativa, contributing to its skunky odor . Additionally, it is noted for its presence in beer, where it can impart undesirable flavors .

Research Findings

Recent studies have explored the oxidation of 3-methyl-2-butene-1-thiol by hydroxyl radicals, which is significant for understanding its environmental fate. Theoretical calculations have shown that the oxidation can lead to the formation of s- and c-centered radicals, with the addition pathway being more dominant . This compound also has a leek and onion-like taste, contributing to its use in flavor technology .

CAS No. 5287-45-6
Product Name 3-Methyl-2-butene-1-thiol
Molecular Formula C5H10S
Molecular Weight 102.2 g/mol
IUPAC Name 3-methylbut-2-ene-1-thiol
Standard InChI InChI=1S/C5H10S/c1-5(2)3-4-6/h3,6H,4H2,1-2H3
Standard InChIKey GYDPOKGOQFTYGW-UHFFFAOYSA-N
SMILES CC(=CCS)C
Canonical SMILES CC(=CCS)C
Appearance Yellow Liquid
Density 0.884-0.885
Physical Description Clear colourless liquid
Purity > 95%
Quantity Milligrams-Grams
Solubility insoluble in water; soluble in ethanol, triacetin and heptane
Synonyms 3-Methyl-1-mercapto-2-butene; MBT; Prenyl Mercaptan; Prenylthiol;
PubChem Compound 146586
Last Modified Aug 15 2023

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